



Pedalitin CAS number 22384-63-0 physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Physicochemical Properties of **Pedalitin** (CAS Number: 22384-63-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pedalitin (CAS No: 22384-63-0) is a naturally occurring flavone, a class of flavonoids, that has garnered significant interest within the scientific community.[1][2] Structurally, it is a tetrahydroxy-monomethoxy-flavone, with four hydroxyl groups located at positions C-3', C-4', C-5, and C-6, and a methoxy group at C-7.[1][2] This compound has been isolated from various plant species, including Rabdosia japonica, Eremosparton songoricum, and Ruellia tuberosa. [1][2]

Pedalitin is recognized for its potential therapeutic applications, primarily attributed to its inhibitory effects on key enzymes such as tyrosinase and α -glucosidase.[3][4][5] Understanding the physicochemical properties of **Pedalitin** is paramount for its extraction, purification, formulation, and the development of novel therapeutic agents. This guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and a visualization of its role in relevant biological pathways.

Physicochemical Properties of Pedalitin



The fundamental physicochemical properties of **Pedalitin** are summarized in the table below, providing a quantitative foundation for researchers.

Property	Value	Source(s)
CAS Number	22384-63-0	[1][6]
Molecular Formula	C16H12O7	[1][6]
Molecular Weight	316.26 g/mol	[1][6]
Appearance	Yellow powder	[3]
Melting Point	300 - 302 °C	[1]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3][5] Estimated water solubility: 505.9 mg/L at 25 °C.[7]	[3][5][7]
Storage Temperature	-20°C	[3][4]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and identification of **Pedalitin**.



Spectroscopic Data	Details	Source(s)
¹ H NMR (500 MHz, DMSO-d ₆)	δ (ppm): 12.6 (s, 1H), 9.97 (s, 1H), 9.38 (s, 1H), 8.73 (s, 1H), 7.45 (s, 2H), 6.92–6.87 (m, 2H), 6.71 (s, 1H), 3.93 (s, 3H)	[8]
¹³ C NMR (125 MHz, DMSO-d ₆)	δ (ppm): 182.5, 164.4, 154.7, 150.08, 150.06, 146.70, 146.23, 130.8, 122.2, 119.3, 116.4, 113.9, 105.4, 103.0, 91.4, 56.7	[8]
High-Resolution Mass Spectrometry (ESI-HRMS)	m/z [M+Na]+ calculated for C ₁₆ H ₁₂ NaO ₇ : 339.0481; found: 339.0479	[8]
Gas Chromatography-Mass Spectrometry (GC-MS)	Top Peak (m/z): 316	[1]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of **Pedalitin**.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)



- Spatula
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- Sample Preparation: Ensure the **Pedalitin** sample is a fine, dry powder. If necessary, gently
 grind the sample in a mortar and pestle.[9]
- Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[10]
- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - If the approximate melting point is known (around 300°C for **Pedalitin**), heat the block rapidly to about 20°C below the expected melting point.
 - Then, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.
 - Record the temperature at which the first droplet of liquid appears (the onset of melting)
 and the temperature at which the entire sample becomes a clear liquid (the clear point).
 The melting range is the span between these two temperatures.[11]

Solubility Determination

Understanding the solubility of **Pedalitin** in various solvents is crucial for extraction, chromatography, and formulation.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Apparatus:

Analytical balance



- Vials with screw caps
- Vortex mixer or shaker
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system
- Volumetric flasks and pipettes

Procedure:

- Saturated Solution Preparation: Add an excess amount of **Pedalitin** to a known volume of the desired solvent (e.g., DMSO, ethanol, water) in a vial.
- Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]
- Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
- Quantification:
 - Carefully withdraw a known volume of the supernatant.
 - Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted solution using a validated HPLC method to determine the concentration of dissolved **Pedalitin**.[13]
 - The solubility is then calculated based on the measured concentration and the dilution factor.

High-Performance Liquid Chromatography (HPLC) Analysis

Foundational & Exploratory





HPLC is a standard technique for the separation, identification, and quantification of flavonoids like **Pedalitin**.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Instrumentation and Conditions (Typical for Flavonoid Analysis):

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Column: A reversed-phase C18 column is commonly used for flavonoid analysis.
- Mobile Phase: A gradient elution using a mixture of two solvents is often employed. For
 example, Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid)
 to improve peak shape, and Solvent B: Acetonitrile or methanol.
- Detection: Flavonoids exhibit strong UV absorbance. Pedalitin can be detected at a wavelength around 280 nm or 350 nm.
- Flow Rate: Typically 0.5 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 30°C, for reproducibility.

Procedure:

- Standard Preparation: Prepare a stock solution of **Pedalitin** of known concentration in a suitable solvent (e.g., methanol or DMSO). Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dissolve the sample containing **Pedalitin** in the mobile phase or a compatible solvent and filter through a 0.45 μm syringe filter before injection.
- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of **Pedalitin** in the samples from



this curve.

Biological Activity and Signaling Pathways

Pedalitin is a known inhibitor of both tyrosinase and α -glucosidase, suggesting its potential in dermatology and for the management of type 2 diabetes.

Inhibition of Tyrosinase and α-Glucosidase

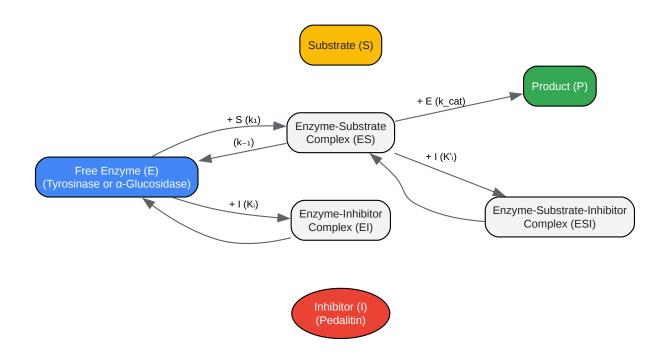
Pedalitin has been identified as a mixed-type inhibitor for both tyrosinase and α -glucosidase. [5] This means it can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the catalytic efficiency of the enzyme. The IC₅₀ values for tyrosinase and α -glucosidase inhibition by **Pedalitin** have been reported as 0.28 mM and 0.29 mM, respectively. [3][4]

- Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis.[14] By inhibiting this enzyme, **Pedalitin** can reduce melanin production, making it a potential agent for treating hyperpigmentation and for use in skin-whitening cosmetic products.[15][16]
- α-Glucosidase Inhibition: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose.[17][18] Inhibition of this enzyme slows down carbohydrate digestion and glucose absorption, which can help in managing postprandial hyperglycemia in individuals with type 2 diabetes.[19][20]

Signaling Pathway Diagram: Enzyme Inhibition by Pedalitin

The following diagram illustrates the general mechanism of mixed-type enzyme inhibition by **Pedalitin**.





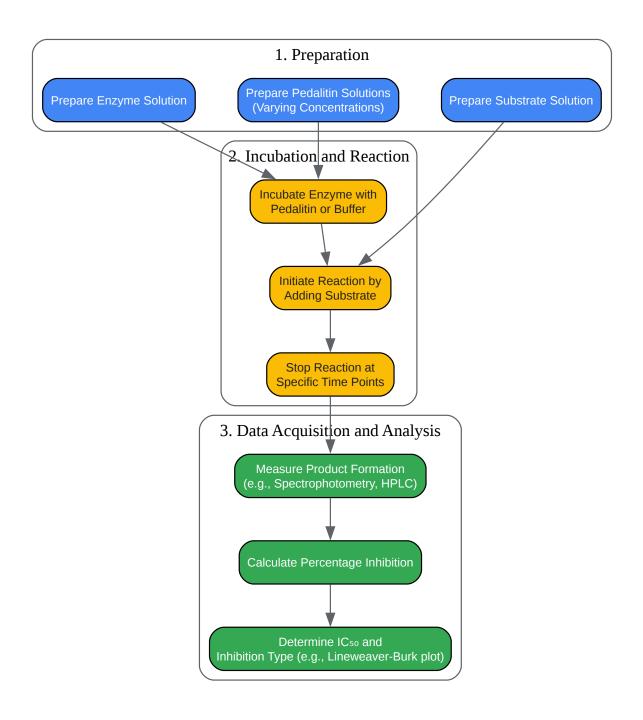
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Caption: Mixed-type inhibition of an enzyme by **Pedalitin**.

Experimental Workflow

The following diagram outlines a typical experimental workflow for determining the enzyme inhibitory activity of **Pedalitin**.





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Caption: Workflow for an enzyme inhibition assay.

Conclusion



Pedalitin is a flavonoid with well-defined physicochemical properties and demonstrated biological activities, particularly as an inhibitor of tyrosinase and α -glucosidase. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working with this promising natural compound. A thorough understanding of its characteristics is essential for unlocking its full therapeutic potential, from initial research and development to potential clinical applications.

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- To cite this document: BenchChem. [Pedalitin CAS number 22384-63-0 physicochemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157511#pedalitin-cas-number-22384-63-0physicochemical-properties]

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